strontium;[2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]naphthalen-1-yl]methanesulfonate
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Overview
Description
Strontium;[2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]naphthalen-1-yl]methanesulfonate is a complex organic compound known for its vibrant red color. It is commonly used as a pigment in various industrial applications, including paints, inks, and plastics. The compound is part of the azo dye family, which is characterized by the presence of one or more azo groups (-N=N-) attached to aromatic rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of strontium;[2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]naphthalen-1-yl]methanesulfonate typically involves the diazotization of an aromatic amine followed by coupling with a naphthol derivative. The general steps are as follows:
Diazotization: An aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with a naphthol derivative in an alkaline medium to form the azo compound.
Metal Salt Formation: The resulting azo compound is then treated with a strontium salt to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
Strontium;[2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]naphthalen-1-yl]methanesulfonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acetic acid are used.
Substitution: Halogenation can be carried out using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Aromatic amines.
Substitution: Halogenated or sulfonated aromatic compounds.
Scientific Research Applications
Strontium;[2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]naphthalen-1-yl]methanesulfonate has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of azo dye chemistry and photochemistry.
Biology: Investigated for its potential use as a biological stain due to its strong coloration.
Medicine: Explored for its potential use in photodynamic therapy for cancer treatment.
Industry: Widely used as a pigment in paints, inks, and plastics due to its stability and vibrant color.
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. In biological systems, the azo group can be reduced by enzymatic action to form aromatic amines, which can interact with cellular components. The exact molecular targets and pathways involved depend on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
Strontium;[2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]naphthalen-1-yl]methanesulfonate is unique due to its specific combination of functional groups and metal ion. Similar compounds include:
- Calcium;[2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]naphthalen-1-yl]methanesulfonate
- Barium;[2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]naphthalen-1-yl]methanesulfonate
- Manganese;[2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]naphthalen-1-yl]methanesulfonate
These compounds share similar structures but differ in the metal ion, which can affect their chemical properties and applications. This compound is particularly noted for its stability and vibrant color, making it a preferred choice in many industrial applications .
Properties
CAS No. |
70703-34-3 |
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Molecular Formula |
C22H14N2O6SSr |
Molecular Weight |
522.0 g/mol |
IUPAC Name |
strontium;[2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]naphthalen-1-yl]methanesulfonate |
InChI |
InChI=1S/C22H16N2O6S.Sr/c25-21-17(22(26)27)11-14-6-2-4-8-16(14)20(21)24-23-19-10-9-13-5-1-3-7-15(13)18(19)12-31(28,29)30;/h1-11,25H,12H2,(H,26,27)(H,28,29,30);/q;+2/p-2 |
InChI Key |
JFGVPKUWJDAONQ-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2CS(=O)(=O)[O-])N=NC3=C(C(=CC4=CC=CC=C43)C(=O)O)[O-].[Sr+2] |
Origin of Product |
United States |
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